Cu(II) Complex Acid Dissociation Kinetics: TACD Complexes are 3-Fold More Kinetically Inert than TACN
In a direct comparative study of mono‑copper(II) triazamacrocycle complexes across four ring sizes (9‑ to 12‑membered), the 1,4,7‑triazacyclodecane (TACD) complex, Cu(zdn)²⁺, exhibited a proton‑assisted dissociation rate constant kH of 17 dm³ mol⁻¹ s⁻¹ at 298 K (I = 1.0 M NaNO₃), which is approximately 3‑fold smaller than that of the 1,4,7‑triazacyclononane (TACN) analog, Cu(znn)²⁺ (kH = 51 dm³ mol⁻¹ s⁻¹), indicating significantly higher kinetic inertness under acidic conditions [1]. This trend is systematic: the 11‑membered 1,4,8‑triazacycloundecane complex (zud) dissociates even more slowly (kH = 5.6 dm³ mol⁻¹ s⁻¹). The intermediate kinetic position of TACD translates into a favorable balance—more robust toward acid‑induced decomplexation than TACN, yet more readily accessible for equilibration than the kinetically sluggish larger‑ring analogs.
vs TACN: 51 dm³ mol⁻¹ s⁻¹
3.0‑fold slower dissociation
| Evidence Dimension | Acid dissociation rate constant (kH) of Cu(II) mono‑complexes |
|---|---|
| Target Compound Data | kH = 17 dm³ mol⁻¹ s⁻¹ at 298 K, I = 1.0 M (NaNO₃) |
| Comparator Or Baseline | 1,4,7‑triazacyclononane (TACN): kH = 51 dm³ mol⁻¹ s⁻¹; 1,4,8‑triazacycloundecane: kH = 5.6 dm³ mol⁻¹ s⁻¹ |
| Quantified Difference | TACD complex dissociates 3.0‑fold slower than TACN, 3.0‑fold faster than 11‑membered analog |
| Conditions | Aqueous solution, [H⁺] range 0.025–0.5 mol dm⁻³, 298 K, I = 1.0 M (NaNO₃) |
Why This Matters
For applications in acidic environments (e.g., radiopharmaceutical labeling, catalysis at low pH), the 3‑fold kinetic advantage of TACD over TACN against proton‑driven demetalation directly impacts utility and shelf‑life.
- [1] Graham, P. G.; Weatherburn, D. C. Dissociation Kinetics of Metal Complexes in Acid. Copper Complexes of Triazamacrocycles. Aust. J. Chem. 1981, 34 (2), 291–300. View Source
